molecular formula C20H18F3N5O B12249143 4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide

4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide

Cat. No.: B12249143
M. Wt: 401.4 g/mol
InChI Key: LKHRVFPHLZNORJ-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a complex organic compound that features an imidazole ring, a trifluoromethyl-substituted pyridine, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may yield the corresponding amines .

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins . The azetidine moiety may also contribute to the compound’s overall binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is unique due to the combination of its structural features, including the trifluoromethyl-substituted pyridine and the azetidine moiety. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C20H18F3N5O

Molecular Weight

401.4 g/mol

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide

InChI

InChI=1S/C20H18F3N5O/c21-20(22,23)16-5-6-25-18(9-16)28-11-17(12-28)26-19(29)15-3-1-14(2-4-15)10-27-8-7-24-13-27/h1-9,13,17H,10-12H2,(H,26,29)

InChI Key

LKHRVFPHLZNORJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4

Origin of Product

United States

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